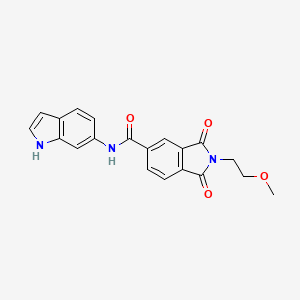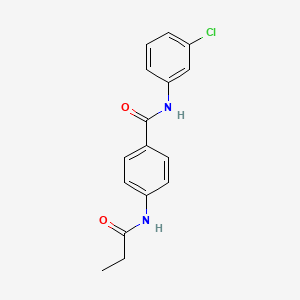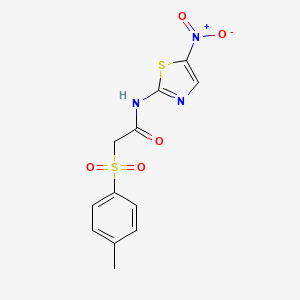
3-Phenyl-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the cyclization of 2-aminophenol with various aldehydes or ketones. For 3-Phenyl-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate, the synthesis can be achieved through the following steps:
Starting Materials: 2-aminophenol and 3,4-dimethoxybenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Cyclization: The intermediate formed undergoes cyclization to yield the benzoxazole derivative.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Phenyl-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as optical brighteners and fluorescent dyes
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological pathways.
Pathways Involved: It may inhibit the activity of enzymes like kinases or proteases, leading to the modulation of signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Known for its antimicrobial and anticancer properties.
3-(1,3-Benzothiazol-2-yl)-2-phenylbenzoxazole: Exhibits potent antifungal activity.
1-(2-Phenyl-1,3-benzoxazol-6-yl)-3-(pyridin-4-ylmethyl)urea: Identified as a potent NAMPT activator with potential anti-obesity effects.
Uniqueness
3-Phenyl-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate stands out due to its unique combination of a benzoxazole ring with a dimethoxybenzoate moiety, which may confer distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C22H17NO5 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(3-phenyl-1,2-benzoxazol-6-yl) 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C22H17NO5/c1-25-18-11-8-15(12-20(18)26-2)22(24)27-16-9-10-17-19(13-16)28-23-21(17)14-6-4-3-5-7-14/h3-13H,1-2H3 |
InChI Key |
BKGFFRMTEDPVGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide](/img/structure/B11013669.png)
![3-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11013679.png)
![N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B11013685.png)

![N-(1H-benzimidazol-6-yl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11013701.png)


![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}biphenyl-4-carboxamide](/img/structure/B11013725.png)
![ethyl 4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B11013733.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(2-methoxy-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11013734.png)
![N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine](/img/structure/B11013737.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11013755.png)

![N-[4-(acetylsulfamoyl)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11013767.png)
